The Adamantane Anchor: Technical Guide to 3-Amino-1-adamantanecarboxylic Acid (CAS 6240-10-4)
The Adamantane Anchor: Technical Guide to 3-Amino-1-adamantanecarboxylic Acid (CAS 6240-10-4)
[1]
Executive Summary: The Rigid Lipophilic Scaffold
In the landscape of modern drug discovery, 3-amino-1-adamantanecarboxylic acid (CAS 6240-10-4) represents more than a simple building block; it is a strategic tool for "scaffold hopping" and pharmacokinetic optimization.[1] Unlike flexible aliphatic chains, the adamantane cage provides a rigid, diamondoid structure that locks pharmacophores into specific spatial orientations while significantly enhancing lipophilicity without adding aromaticity.[1]
This guide addresses the critical needs of researchers utilizing this scaffold: ensuring purity from suppliers, understanding its unique reactivity (Ritter reaction genesis), and deploying it effectively in peptide mimetics and inhibitor design.[1]
Chemical Identity & Technical Specifications
Before procurement, verify these parameters. The zwitterionic nature of this molecule often leads to solubility challenges that are frequently mistaken for purity issues.[1]
| Parameter | Specification | Technical Note |
| CAS Number | 6240-10-4 | |
| IUPAC Name | 3-aminoadamantane-1-carboxylic acid | Also referred to as 3-amino-1-carboxyadamantane.[1] |
| Molecular Weight | 195.26 g/mol | |
| Formula | C₁₁H₁₇NO₂ | |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) often indicates residual brominated intermediates.[1] |
| Solubility | Low in water/organic solvents | Critical: Best solubilized in aqueous acid (e.g., 1M HCl) or base (1M NaOH).[1] Poor solubility in pure MeOH or DCM due to strong crystal lattice energy (zwitterion).[1] |
| pKa (Calc) | Acid: ~4.5; Amine: ~10.2 | Exists as a zwitterion at neutral pH.[1] |
Synthesis Logic & Supply Chain Validation
Understanding how this molecule is made is the only way to effectively validate a supplier.[1] The industrial route almost exclusively utilizes the Ritter Reaction .[1]
The Industrial Route (Ritter Reaction)
Most suppliers synthesize this via the bromination of 1-adamantanecarboxylic acid, followed by a Ritter reaction with acetonitrile, and finally hydrolysis.[1]
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Bromination: 1-adamantanecarboxylic acid
3-bromo-1-adamantanecarboxylic acid.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Ritter Reaction: Reaction with acetonitrile in H₂SO₄
3-acetamido-1-adamantanecarboxylic acid.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Hydrolysis: Acidic or basic hydrolysis removes the acetyl group
Target Molecule .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Critical Impurity Analysis
When evaluating a new batch, look for these specific impurities in the LC-MS or NMR:
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Impurity A (Hydrolysis Failure): 3-acetamido-1-adamantanecarboxylic acid.[1] If the final hydrolysis step is incomplete, you will see a singlet methyl peak in the NMR (~1.9 ppm) and a mass of M+42.[1]
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Impurity B (Starting Material): 1-adamantanecarboxylic acid.[1][3][4] Rare, but possible if bromination was incomplete.[1]
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Impurity C (Regioisomers): While the 1,3-substitution is symmetric, ensure no 1,2-isomers are present (rare due to the stability of the tertiary carbocation at the bridgehead).
Visualization: Procurement & QC Workflow
The following diagram outlines the decision logic for validating incoming raw material.
Caption: QC decision tree focusing on the detection of the common 'Ritter intermediate' impurity.
Applications in Drug Design[2][5]
The 3-amino-1-adamantanecarboxylic acid scaffold is a gamma-amino acid equivalent.[1] Its applications are driven by its ability to constrain conformation and block metabolic sites.[1]
The "Lipophilic Bullet" Effect
Adamantane is highly lipophilic but roughly spherical (diameter ~3-4 Å).[1]
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Metabolic Stability: The cage structure protects the attached functional groups from rapid enzymatic degradation.[1] The bridgehead carbons are difficult to oxidize compared to standard alkyl chains.[1]
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Membrane Permeability: Increasing the lipophilicity (
) without adding planar aromatic rings (which can increase toxicity or solubility issues) is a key strategy known as "greasing" the molecule.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Bioisosterism & Peptide Mimetics
In peptide chemistry, this molecule acts as a rigid spacer.[1]
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Gamma-Turn Mimetics: The distance between the amine and the acid is fixed by the rigid cage, mimicking specific turn conformations in proteins.[1]
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DPP-4 Inhibitors: While Vildagliptin uses the amino-alcohol derivative, this amino-acid derivative allows for the creation of novel inhibitors where the carboxylate can interact with positively charged residues in the active site (e.g., Arginine).
Experimental Protocols
Handling & Storage
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Storage: Store at room temperature, desiccated. It is stable but hygroscopic.[1]
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Safety: Standard PPE.[1] Irritant to eyes and respiratory system (H319, H335).[1]
Protocol: Amide Coupling (Derivatization)
Because the amine is attached to a tertiary carbon (bridgehead), it is sterically hindered and less nucleophilic than a standard primary amine.[1] Standard EDC couplings may be sluggish.[1]
Recommended Procedure (HATU Method):
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes to form the activated ester.
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Addition: Add 3-amino-1-adamantanecarboxylic acid (1.0 eq). Note: If the amino acid is insoluble in DMF, pre-dissolve it in a minimum amount of DMSO or use a suspension; the reaction will solubilize it over time.
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Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.[1]
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Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/HATU byproducts), then sat.[1] NaHCO₃, then Brine.[1] Dry over MgSO₄.[1]
Visualization: Structural Utility in SAR
This diagram illustrates how the scaffold connects to various pharmacological targets.
Caption: Structure-Activity Relationship (SAR) map showing how the rigid core and functional handles translate to biological utility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 365221, 3-Aminoadamantane-1-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. Ritter Reaction: Mechanism and Applications. Retrieved from [Link]
- Wanka, L., et al. (2013).The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry. (Contextual grounding on the "Lipophilic Bullet" concept).
- BenchChem.Synthesis of 3-acetylamino-adamantane-1-carboxylic acid via Ritter Reaction.
Sources
- 1. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]
